

In-Depth Technical Guide: RU 24926 (CAS 65934-61-4)

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Compound of Interest

Compound Name: RU 24926

Cat. No.: B1680164

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Core Compound Summary

RU 24926 is a synthetic compound recognized for its dual activity as a potent dopamine D2 receptor agonist and a kappa-opioid receptor antagonist. Its unique pharmacological profile makes it a valuable tool in neuroscience research, particularly in studies investigating the interplay between the dopaminergic and opioidergic systems. This guide provides a comprehensive overview of its chemical properties, pharmacological actions, and relevant experimental protocols.

Table 1: Chemical and Physical Properties of **RU 24926**

Property	Value
CAS Number	65934-61-4
Molecular Formula	C ₁₉ H ₂₅ NO ₂
Molecular Weight	299.41 g/mol
IUPAC Name	3-[2-[N,N-dipropylamino]ethyl]phenol
Synonyms	RU-24926, (±)-2-(N,N-Dipropylamino)-5-hydroxytetralin
Melting Point	125 °C

Pharmacological Profile

RU 24926 exhibits a distinct dual pharmacology, acting as an agonist at dopamine D2 receptors while simultaneously antagonizing kappa-opioid receptors. This profile has been characterized through various in vitro and in vivo studies.

Dopamine D2 Receptor Agonism

As a dopamine D2 receptor agonist, **RU 24926** mimics the action of the endogenous neurotransmitter dopamine at these receptor sites. This activity is central to its effects on motor control, motivation, and reward pathways.

Kappa-Opioid Receptor Antagonism

Binding studies have demonstrated that **RU 24926** also possesses an affinity for the kappa-opioid receptor, where it acts as an antagonist.^[1] This action blocks the effects of endogenous kappa-opioid receptor agonists, such as dynorphins, which are often associated with dysphoria, stress, and the negative affective states of withdrawal. The antagonist activity is suggested by the observation that its affinity for the kappa-opioid receptor is not significantly reduced in the presence of NaCl/GTP.^[1]

Table 2: Receptor Binding Affinity of **RU 24926**

Receptor	Radioligand	Tissue Source	K _i (nM)
Dopamine D ₂	[³ H]Spiperone	Rat Striatum	Data Not Available
Kappa-Opioid	[³ H]U-69,593	Guinea Pig Brain	Data Not Available

Note: Specific K_i values for **RU 24926** are not readily available in the public domain literature. The table indicates the typical radioligands and tissue sources used for such determinations.

In Vivo Experimental Data

Analgesic Effects in Mice

A study investigating the analgesic properties of **RU 24926** utilized the hot plate test in mice.^[2]

Table 3: Analgesic Effect of **RU 24926** in the Mouse Hot Plate Test^[2]

Treatment	Dose (mg/kg, s.c.)	Analgesic Effect (Jump Latency)
RU 24926	0.125	Dose-dependent increase
RU 24926	0.25	Significant increase

The analgesic effect induced by 0.25 mg/kg of **RU 24926** was dose-dependently antagonized by the preferential dopamine D2 receptor antagonist haloperidol ($ID_{50} = 15.1 \pm 3.3 \mu\text{g/kg}$, s.c.) and the opioid receptor antagonist naloxone ($ID_{50} = 0.59 \pm 0.17 \text{ mg/kg}$, s.c.).^[2] This demonstrates the involvement of both the dopaminergic and opioidergic systems in the analgesic action of **RU 24926**.

Experimental Protocols

Synthesis of RU 24926

A specific, detailed synthesis protocol for **RU 24926** is not readily available in the surveyed literature. However, the synthesis of structurally related N,N-dialkyl-hydroxylamines has been described and can provide a conceptual framework. A general approach involves the reaction of a corresponding dialkylamine with hydrogen peroxide in the presence of a catalyst.

A plausible, though unverified, synthetic route for **RU 24926**, which is N,N-dipropyl-bis(3-hydroxyphenylethyl)amine, could involve the alkylation of 3-hydroxyphenylethylamine with propyl bromide in the presence of a base.

Radioligand Binding Assay Protocols

The following are generalized protocols for determining the binding affinity of a compound like **RU 24926** to dopamine D2 and kappa-opioid receptors.

4.2.1. Dopamine D2 Receptor Binding Assay

- Objective: To determine the binding affinity (K_i) of **RU 24926** for the dopamine D2 receptor.
- Radioligand: [^3H]-Spiperone, a well-characterized D2 antagonist.^{[3][4][5][6]}

- Tissue Preparation: Membranes from rat striatum or cells expressing recombinant human D2 receptors.
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
- Procedure:
 - Incubate receptor membranes with various concentrations of **RU 24926** and a fixed concentration of [³H]-Spiperone (typically at or near its K_d value).
 - Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 μM haloperidol).
 - Incubate at room temperature for a specified time to reach equilibrium.
 - Terminate the reaction by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: The IC₅₀ value (concentration of **RU 24926** that inhibits 50% of specific [³H]-Spiperone binding) is determined from competition curves. The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

4.2.2. Kappa-Opioid Receptor Binding Assay

- Objective: To determine the binding affinity (K_i) of **RU 24926** for the kappa-opioid receptor.
- Radioligand: [³H]-U-69,593, a selective kappa-opioid receptor agonist.^{[7][8]}
- Tissue Preparation: Membranes from guinea pig brain or cells expressing recombinant human kappa-opioid receptors.
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

- Procedure:
 - Similar to the D2 binding assay, incubate receptor membranes with varying concentrations of **RU 24926** and a fixed concentration of [³H]-U-69,593.
 - Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 μM naloxone or unlabeled U-69,593).
 - Incubate at room temperature to allow for equilibrium.
 - Terminate by rapid filtration and wash with ice-cold buffer.
 - Quantify radioactivity by liquid scintillation counting.
- Data Analysis: Calculate the IC₅₀ and subsequently the K_i value using the Cheng-Prusoff equation as described above.

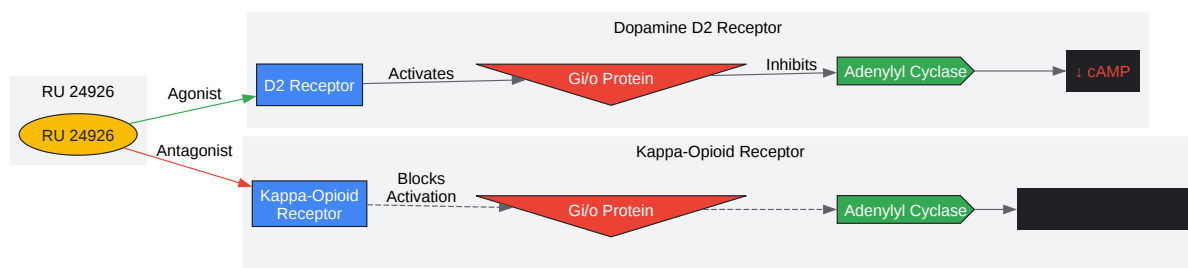
In Vivo Analgesia Assay: Hot Plate Test

- Objective: To assess the analgesic effects of **RU 24926** in mice.[2]
- Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).[9]
- Animals: Male Swiss mice are commonly used.
- Procedure:
 - Administer **RU 24926** subcutaneously (s.c.) at various doses (e.g., 0.125, 0.25 mg/kg).[2]
 - At a predetermined time after injection (e.g., 30 minutes), place the mouse on the hot plate.
 - Record the latency to a nociceptive response, such as paw licking, paw shaking, or jumping.[10][11] A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue damage.[12]
 - For antagonism studies, administer the antagonist (e.g., haloperidol or naloxone) prior to the administration of **RU 24926**.

- Data Analysis: Compare the mean latency times between the vehicle-treated group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

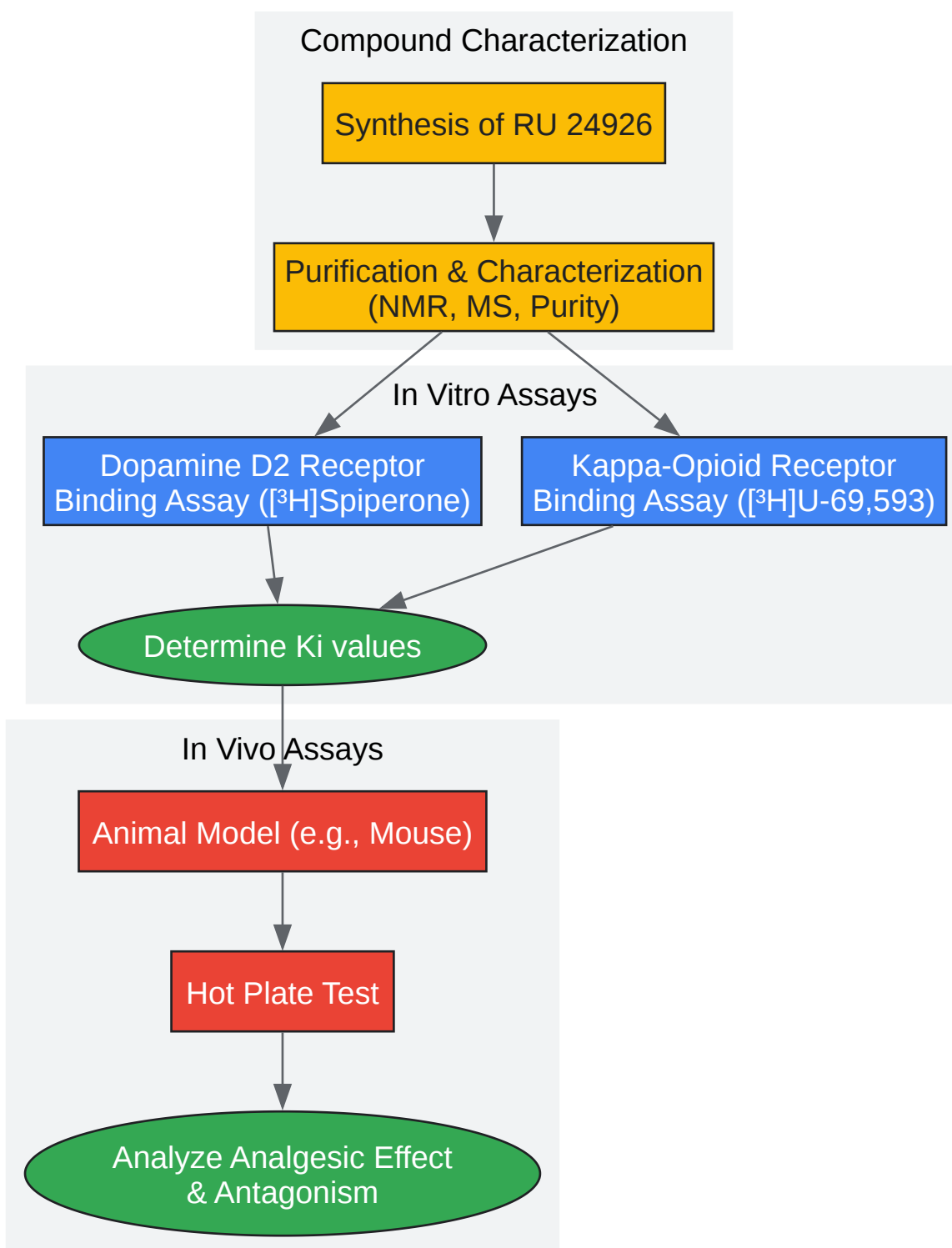
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway of **RU 24926** and a typical experimental workflow for its characterization.



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Caption: Signaling pathway of **RU 24926** at D2 and Kappa-Opioid receptors.



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Caption: Experimental workflow for the characterization of **RU 24926**.

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References

- 1. The dopamine D2 agonists RU 24213 and RU 24926 are also kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effect of the direct D2 dopamine receptor agonist RU 24926 and cross tolerance with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcdr.net [jcdr.net]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. meliordiscovery.com [meliordiscovery.com]
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